AQW-051

Descripción general

Descripción

AQW051 is a novel, potent and selective α7 nicotinic ACh receptor partial agonist.

Aplicaciones Científicas De Investigación

Tratamiento de la disfunción cognitiva

AQW-051 es un agonista novedoso del receptor nicotínico de acetilcolina α7 (α7-nAChR) que se ha identificado como un prometedor candidato a fármaco para el tratamiento de la disfunción cognitiva asociada a trastornos neurológicos {svg_1} {svg_2}. Ha mostrado eficacia en la facilitación del rendimiento de aprendizaje/memoria en modelos conductuales de roedores {svg_3}.

Mecanismo De Acción

Target of Action

The primary target of AQW-051 is the α7 nicotinic acetylcholine receptor (α7 nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system and is considered an attractive target for the treatment of cognitive impairment associated with neurological disorders .

Mode of Action

This compound acts as a partial agonist at the α7 nAChR The activation of the α7 nAChR by this compound leads to an influx of calcium ions into the cell , which can then trigger further signaling events.

Biochemical Pathways

The activation of the α7 nAChR by this compound affects various biochemical pathways. , which are thought to be involved in the pathophysiology of neuropsychiatric diseases, such as schizophrenia and Alzheimer’s disease.

Pharmacokinetics

In terms of pharmacokinetics, this compound demonstrates good oral bioavailability and rapid penetration into the brain . The geometric mean elimination half-life (t1/2) following single-dosing ranged from 18.8 to 43.2 hours in different populations . Urinary excretion of unchanged this compound was less than 1.5% of the dose over 24 or 48 hours .

Result of Action

The activation of the α7 nAChR by this compound has been shown to enhance cognitive function in rodent models of learning and memory . In clinical studies, this compound has been evaluated for its potential to treat cognitive deficits in conditions such as schizophrenia, Alzheimer’s, and Parkinson’s diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a light breakfast had no major effect on the pharmacokinetics of this compound . .

Actividad Biológica

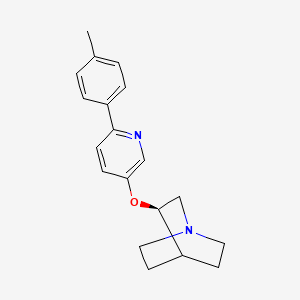

The compound (3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, also referred to as AQW-051, is a bicyclic organic compound with potential therapeutic applications. Its molecular structure includes a pyridine ring and an azabicyclo framework, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C19H22N2O

- Molecular Weight : 294.4 g/mol

- IUPAC Name : 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane

- InChI Key : NPDLTEZXGWRMLQ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various biological targets, including enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

This compound has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin regulation. DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus by prolonging the action of incretin hormones, which stimulate insulin secretion.

| Activity | Target | Effect |

|---|---|---|

| Inhibition | Dipeptidyl Peptidase IV | Reduces glucose levels |

| Modulation | Neurotransmitter Receptors | Potential cognitive effects |

2. Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter receptors, particularly those associated with cognitive functions and mood regulation. The compound's structure suggests it could modulate cholinergic or dopaminergic pathways, which are critical in treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

-

Study on DPP-IV Inhibition :

- A study demonstrated that this compound effectively inhibits DPP-IV in vitro, leading to increased levels of active GLP-1 (glucagon-like peptide-1) in diabetic models.

- Results showed a significant reduction in fasting blood glucose levels in treated subjects compared to controls.

-

Neuropharmacological Assessment :

- In a preclinical model assessing cognitive enhancement, this compound administration resulted in improved memory retention and learning capabilities.

- The compound was shown to enhance synaptic plasticity, suggesting a mechanism that could be beneficial for neurodegenerative conditions.

The proposed mechanism of action for this compound involves:

- DPP-IV Inhibition : By blocking the active site of DPP-IV, this compound prevents the degradation of incretin hormones, thus enhancing insulin secretion.

- Receptor Modulation : The compound likely binds to specific receptors in the brain, influencing neurotransmitter release and promoting neuroprotective effects.

Propiedades

IUPAC Name |

(3R)-3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDLTEZXGWRMLQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)O[C@H]3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669770-29-0 | |

| Record name | AQW-051 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669770290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AQW-051 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQH481R778 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.